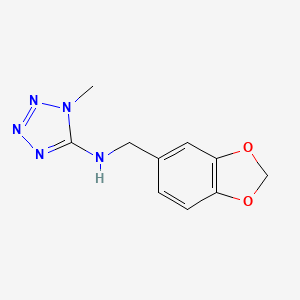

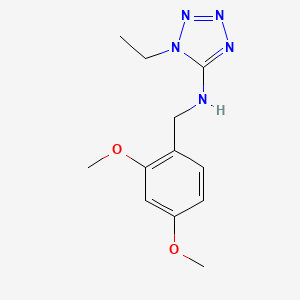

N-(3,4,5-三甲氧基苄基)-2H-四唑-5-胺

描述

N-(3,4,5-trimethoxybenzyl)-2H-tetrazol-5-amine is a compound of interest in various scientific studies due to its unique structure and potential applications. The trimethoxybenzyl group attached to the tetrazole ring adds complexity and versatility to the molecule, influencing its chemical and physical properties.

Synthesis Analysis

The synthesis of derivatives closely related to N-(3,4,5-trimethoxybenzyl)-2H-tetrazol-5-amine involves condensation reactions, where trimethoxybenzyl chloride reacts with amines to yield corresponding derivatives. This process has been described for various amino compounds, indicating a versatile method for synthesizing a wide range of related compounds (Abo-Sier, Badran, & Khalifa, 1977).

Molecular Structure Analysis

Molecular structure analysis, including X-ray crystallography and spectral techniques, provides insights into the 3D arrangement of atoms within these compounds. Such studies have confirmed the structure and identified the intermolecular interactions responsible for the stability of related crystal structures (Hema et al., 2020).

科学研究应用

氢键模式

N-(3,4,5-三甲氧基苄基)-2H-四唑-5-胺的结构特性在氢键模式的研究中具有重要意义。在相关化合物中,如四氟硼酸三甲氧苄啶中,氢键相互作用已被彻底分析,证明了复杂的分子相互作用和复杂的氢键结构的形成 (Hemamalini, Muthiah, & Lynch, 2005)。

化学合成及衍生物

该化合物与各种衍生物的合成有关,这些衍生物可能表现出中枢神经系统 (CNS) 活性。相关化合物与不同胺的缩合导致各种衍生物的形成,显示了其在化学合成中的多功能性 (Abo-Sier, Badran, & Khalifa, 1977)。

抗有丝分裂活性

含有 N-(3,4,5-三甲氧基苄基) 部分的化合物已被研究其抗有丝分裂活性。用这种结构合成的化合物对人肺癌细胞表现出中等的抗有丝分裂作用,突出了其在癌症研究中的潜力 (Vasilenko 等人,2017)。

结构分析和比较

与 N-(3,4,5-三甲氧基苄基)-2H-四唑-5-胺相似的化合物(如其还原产物)的详细结构分析提供了对其构象和立体化学性质的见解。这种分析对于了解它们的化学行为和潜在应用至关重要 (Garay 等人,2014)。

有机催化

该化合物的衍生物在有机催化中发挥作用。四唑衍生有机催化剂的合成证明了它在促进各种化学反应中的用途,表明了它在合成化学中的用途 (Shmatova & Nenajdenko, 2013)。

抗菌活性

涉及与 N-(3,4,5-三甲氧基苄基)-2H-四唑-5-胺相关的化合物的银(I)配合物已被评估其抗菌潜力。此类研究突出了这些配合物对广泛细菌和真菌的抗菌功效,表明在治疗感染方面的潜在应用 (Andrejević 等人,2018)。

高能材料合成

合成含氮化合物,包括咪唑、1,2,4-三唑和基于四唑的分子,以供在富氮气体发生器中潜在使用,证明了该化合物在制造高能材料方面的多功能性。这些材料因其正形成热和在包括烟火和炸药在内的各种应用中的潜力而被探索 (Srinivas, Ghule, & Muralidharan, 2014)。

催化

N-(3,4,5-三甲氧基苄基)-2H-四唑-5-胺和相关化合物用于催化,例如在 Ag(I)配合物中,在三组分偶联反应中很有效。这些反应在有机合成中具有重要意义,证明了该化合物在增强化学转化中的作用 (Kılınçarslan, Sadiç, & Çetinkaya, 2016)。

胺化反应

该化合物的相关结构已用于胺化反应,说明了其在合成新型胺中的应用。这些反应在新药和材料的开发中至关重要 (Khatua 等人,2022)。

未来方向

While specific future directions for “N-(3,4,5-trimethoxybenzyl)-2H-tetrazol-5-amine” were not found, research on related compounds is ongoing. For example, α-aminophosphonates containing bromo and 3,4,5-trimethoxybenzyl groups have shown good in vivo curative effects against tobacco mosaic virus (TMV) .

作用机制

Target of Action

The primary target of N-(3,4,5-trimethoxybenzyl)-2H-tetrazol-5-amine is Dihydrofolate reductase (DHFR) . DHFR is an enzyme that plays a crucial role in the synthesis of nucleotides and the metabolism of folic acid .

Mode of Action

N-(3,4,5-trimethoxybenzyl)-2H-tetrazol-5-amine interacts with its target, DHFR, by inhibiting its activity . This inhibition disrupts the synthesis of nucleotides and the metabolism of folic acid, leading to the disruption of DNA synthesis and cell division .

Biochemical Pathways

The compound affects the folic acid metabolic pathway . By inhibiting DHFR, it prevents the conversion of dihydrofolate to tetrahydrofolate, a co-factor in the synthesis of nucleotides . This disruption affects the downstream effects of DNA synthesis and cell division .

Pharmacokinetics

Similar compounds have been shown to exhibit hypotensive activity following intravenous administration . The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as their impact on bioavailability, remain to be investigated.

Result of Action

The inhibition of DHFR by N-(3,4,5-trimethoxybenzyl)-2H-tetrazol-5-amine leads to the disruption of DNA synthesis and cell division . This can result in the death of rapidly dividing cells, such as cancer cells .

属性

IUPAC Name |

N-[(3,4,5-trimethoxyphenyl)methyl]-2H-tetrazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O3/c1-17-8-4-7(5-9(18-2)10(8)19-3)6-12-11-13-15-16-14-11/h4-5H,6H2,1-3H3,(H2,12,13,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMOJJQVYDJKUGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CNC2=NNN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-morpholin-4-yl-3-(morpholin-4-ylsulfonyl)phenyl]cyclopentanecarboxamide](/img/structure/B4420965.png)

![3-[(benzylamino)sulfonyl]-4-methoxybenzamide](/img/structure/B4420975.png)

![4-[5-(1-phenoxyethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4420982.png)

![N-1-adamantyl-2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]acetamide](/img/structure/B4420990.png)

![6-(2-methoxyethyl)-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B4420997.png)

![1-(methylsulfonyl)-N-[4-(pyridin-4-ylmethyl)phenyl]indoline-5-carboxamide](/img/structure/B4421003.png)

![6-(4-bromophenyl)-3-pyrazin-2-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B4421018.png)